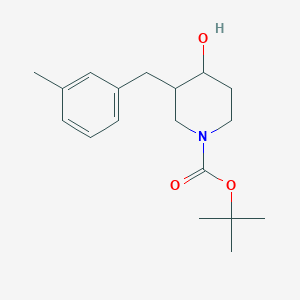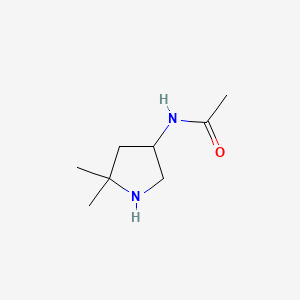![molecular formula C12H14N2O3 B14782152 1-[4-(2-Hydroxyethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14782152.png)
1-[4-(2-Hydroxyethyl)phenyl]hexahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-Hydroxyethyl)phenyl]hexahydropyrimidine-2,4-dione is a heterocyclic compound with a unique structure that combines a hexahydropyrimidine ring with a phenyl group substituted with a hydroxyethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Hydroxyethyl)phenyl]hexahydropyrimidine-2,4-dione typically involves the condensation of ethyl benzoylacetate with formaldehyde and primary amines in boiling pyridine . This one-pot synthesis method is preferred due to its efficiency and high yield.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(2-Hydroxyethyl)phenyl]hexahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-[4-(2-Hydroxyethyl)phenyl]hexahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[4-(2-Hydroxyethyl)phenyl]hexahydropyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the hexahydropyrimidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar pyrimidine core and have been studied for their antitumor activity.
Dihydropyrimidine-2,4(1H,3H)-dione derivatives: These compounds are structurally similar and have applications in medicinal chemistry.
Uniqueness: 1-[4-(2-Hydroxyethyl)phenyl]hexahydropyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyethyl group and hexahydropyrimidine ring combination are not commonly found in other compounds, making it a valuable molecule for research and development.
Propiedades
Fórmula molecular |
C12H14N2O3 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
1-[4-(2-hydroxyethyl)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H14N2O3/c15-8-6-9-1-3-10(4-2-9)14-7-5-11(16)13-12(14)17/h1-4,15H,5-8H2,(H,13,16,17) |
Clave InChI |
DCVGJWLRLHOOFC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)NC1=O)C2=CC=C(C=C2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate](/img/structure/B14782075.png)
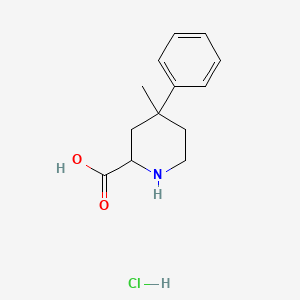
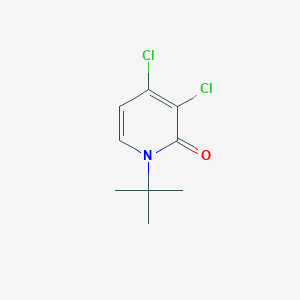
![(3S)-3-[(2-Fluorobenzoyl)amino]piperidine, N1-BOC protected](/img/structure/B14782091.png)
![1-O-tert-butyl 2-O-methyl 4-[tert-butyl(dimethyl)silyl]oxy-2-ethylpyrrolidine-1,2-dicarboxylate](/img/structure/B14782101.png)
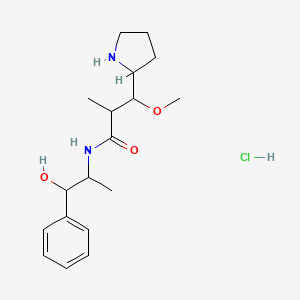
![3-Amino-1-methyl-3,4-dihydropyrido[3,4-b][1,4]oxazepin-2-one;hydrochloride](/img/structure/B14782109.png)
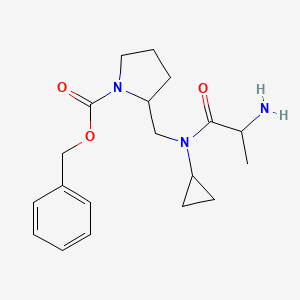
![(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B14782120.png)
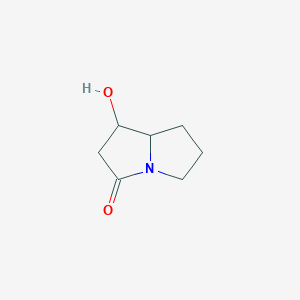
![3-[(9R,13R,14S)-3-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-propan-2-yl-2,3-dihydropyran-4-one](/img/structure/B14782124.png)
![N-methyl-2-[[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14782129.png)
